molecular formula C11H8Cl2N2O B134532 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone CAS No. 252950-14-4

1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone

Cat. No. B134532
M. Wt: 255.1 g/mol
InChI Key: QVIVQEVJZWBMCS-UHFFFAOYSA-N
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Patent
US07425557B2

Procedure details

Made using the same procedure as for 1-(2,4-dichlorophenyl)-2-pyrazolylethan-1-one except that imidazole (3.1 g, 44.8 mmol) was used in place of pyrazole. The crude residue was purified on silica gel (5% MeOH/CH2Cl2) to yield a light yellow solid.
Name
1-(2,4-dichlorophenyl)-2-pyrazolylethan-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:16])[CH2:10][C:11]1C=CN[N:12]=1.[NH:17]1[CH:21]=[CH:20]N=C1>>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:16])[CH2:10][C:11]1[NH:12][CH:20]=[CH:21][N:17]=1

Inputs

Step One
Name
1-(2,4-dichlorophenyl)-2-pyrazolylethan-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(CC1=NNC=C1)=O
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
N1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude residue was purified on silica gel (5% MeOH/CH2Cl2)
CUSTOM
Type
CUSTOM
Details
to yield a light yellow solid

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC(=C1)Cl)C(CC=1NC=CN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.